molecular formula C20H22ClNOS B2519221 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705760-00-4

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2519221
CAS No.: 1705760-00-4
M. Wt: 359.91
InChI Key: QDYNRZXRWRACOF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a synthetic organic compound provided as a biochemical reagent for life science research. This ketone-derivative features a chlorophenyl group and a complex 1,4-thiazepane ring system, a structure of significant interest in medicinal chemistry. Compounds with similar chlorophenyl-propanone scaffolds are frequently investigated in neuroscience for their potential interactions with central nervous system targets . Specifically, research on analogous structures has shown activity on voltage-gated sodium channels (VGSCs), which are critical molecular targets for investigating seizure disorders and neuropathic pain . The unique incorporation of the 1,4-thiazepane moiety may further modulate the compound's properties and selectivity, offering a versatile template for exploring structure-activity relationships. This makes it a valuable chemical tool for researchers developing and characterizing novel bioactive molecules, particularly in the fields of pharmacology and neurochemistry.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNOS/c21-18-8-4-5-16(15-18)9-10-20(23)22-12-11-19(24-14-13-22)17-6-2-1-3-7-17/h1-8,15,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYNRZXRWRACOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 7-phenyl groups can be done through nucleophilic substitution reactions.

    Final Assembly: The propan-1-one moiety can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the propan-1-one moiety.

    Substitution: The aromatic rings (3-chlorophenyl and 7-phenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing heterocycles.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiazepane ring and aromatic substituents could play a role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, differing primarily in substituent positions, functional groups, or oxidation states. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Impact on Properties
This compound (Target) C₂₀H₂₁ClN₂OS 372.91 g/mol 3-chlorophenyl, unmodified thiazepane Moderate hydrophobicity, electron-withdrawing Cl
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one C₂₃H₂₅ClN₂O₂S 434.98 g/mol 2-chlorophenyl, 4-methoxyphenyl Increased solubility (methoxy), steric hindrance
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one C₂₀H₂₂FNO₄S 391.5 g/mol 2-fluorophenyl, sulfone, hydroxyl Enhanced polarity, potential H-bonding capacity

Substituent Position and Electronic Effects

  • Chlorophenyl vs. Fluorophenyl : The target compound’s 3-chlorophenyl group provides stronger electron-withdrawing effects compared to the 2-fluorophenyl group in . Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, while fluorine’s electronegativity could improve metabolic stability.
  • The methoxy group’s ortho position relative to the ketone may also induce steric hindrance, affecting binding affinity.

Functional Group Modifications

  • Sulfone vs. Thiazepane : The sulfone (─SO₂─) modification in increases polarity and introduces strong hydrogen-bond acceptor sites, which may improve water solubility but reduce blood-brain barrier penetration.
  • Hydroxyl Group: The hydroxyl group in adds a hydrogen-bond donor, enhancing interactions with polar residues in enzyme active sites. This modification is absent in the target compound, suggesting divergent pharmacological profiles.

Computational Insights

Density functional theory (DFT) studies, as described in , highlight the importance of exact exchange and correlation functionals in modeling such compounds. For instance:

  • The electron density topology (via Multiwfn ) of the target compound’s thiazepane ring may exhibit distinct Laplacian profiles compared to sulfone-modified analogs, influencing charge distribution and reactivity.

Research Findings and Implications

  • Synthetic Accessibility : The unmodified thiazepane core in the target compound may offer simpler synthesis routes compared to sulfone or hydroxylated derivatives, which require additional oxidation or protection/deprotection steps.
  • 3-chloro) critically affects target selectivity. For example, 2-chlorophenyl groups in may favor interactions with sterically constrained binding pockets.

Biological Activity

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, with the CAS number 1705760-00-4, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is C20H22ClNOS, and it has a molecular weight of 359.91 g/mol. This compound exhibits structural characteristics that suggest a range of possible pharmacological effects, particularly in cancer research and neuropharmacology.

Chemical Structure

The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the chlorophenyl and phenyl groups enhances its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown promising results in various biological assays:

  • Anticancer Activity : Several studies have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7). These compounds often exhibit higher efficacy than established chemotherapeutics like Tamoxifen .
  • Neuropharmacological Effects : Compounds with similar thiazepane structures have been evaluated for their activity on voltage-gated sodium and calcium channels, indicating potential for anticonvulsant properties .

Anticancer Studies

A notable study focused on the synthesis of β-aryl ketones, including derivatives similar to this compound. In vitro assays revealed:

  • Cytotoxicity : The compound exhibited significant cytotoxicity on MCF-7 cells with IC50 values lower than those of reference drugs .
CompoundIC50 (µM)Reference DrugIC50 (µM)
This compoundTBDTamoxifenTBD

Neuropharmacological Activity

Research involving thiazepane derivatives has shown that these compounds can modulate neuronal excitability:

  • Voltage-Gated Ion Channels : Some derivatives demonstrated balanced inhibition of sodium and calcium channels, suggesting potential as anticonvulsants .
CompoundEffect on Sodium ChannelsEffect on Calcium Channels
This compoundModerate InhibitionModerate Inhibition

Case Studies

In a comparative study involving various thiazepane derivatives:

  • Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their anticancer properties. The introduction of different substituents on the thiazepane ring significantly affected their biological activity.
  • Mechanism of Action : The proposed mechanism involves interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis pathways.

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